2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine
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Overview
Description
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound that belongs to the class of phenazine derivatives. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 1,2-diaminobenzene with aldehydes or ketones, followed by cyclization reactions . One common method includes the use of palladium-catalyzed N-arylation reactions to form the imidazo[4,5-b]phenazine core . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide, with temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound . Optimization of reaction parameters, such as catalyst loading and reaction time, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The imidazo[4,5-b]phenazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Scientific Research Applications
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Potential use as an antitumor agent due to its ability to interfere with cellular redox states.
Industry: Utilized in the development of dyes and pigments due to its bright coloration properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine involves its ability to act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species . This compound can also interact with DNA and proteins, leading to the disruption of cellular processes . The molecular targets include enzymes involved in redox reactions and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyocyanin (5-N-methyl-1-hydroxyphenazine): A well-known phenazine derivative with antimicrobial properties.
Phenazine-1-carboxylic acid: Exhibits potent activity against Mycobacterium tuberculosis.
Clofazimine: An antituberculosis agent with a phenazine core.
Uniqueness
2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine is unique due to its hydroxymethyl group, which enhances its solubility and reactivity compared to other phenazine derivatives . This structural feature allows for a broader range of chemical modifications and applications .
Properties
CAS No. |
2006276-99-7 |
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Molecular Formula |
C14H10N4O |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
10H-imidazo[4,5-b]phenazin-2-ylmethanol |
InChI |
InChI=1S/C14H10N4O/c19-7-14-17-12-5-10-11(6-13(12)18-14)16-9-4-2-1-3-8(9)15-10/h1-6,15,19H,7H2 |
InChI Key |
KQPKVAHAZOKWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)CO |
Origin of Product |
United States |
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